2-Amino-6-(methoxycarbonyl)benzoic acid

Description

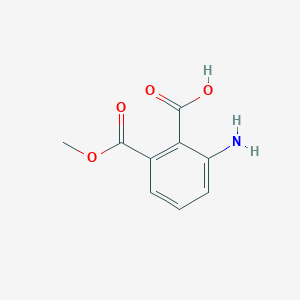

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTPQSUTBSWBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546037 | |

| Record name | 2-Amino-6-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103259-06-9 | |

| Record name | 2-Amino-6-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2 Amino 6 Methoxycarbonyl Benzoic Acid

Direct Synthesis Approaches to the Core Structure

The most direct and efficient method for the synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid involves the selective reduction of its corresponding nitro precursor, 2-(methoxycarbonyl)-6-nitrobenzoic acid. This transformation is typically achieved through catalytic hydrogenation.

A common approach utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol at ambient or slightly elevated temperatures and pressures. The nitro group is selectively reduced to an amino group, leaving the ester and carboxylic acid functionalities intact.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 5% Pd/C | Methanol | 25-40 | 1-5 | 2-6 | >95 |

| 10% Pd/C | Ethanol | 25 | 1 | 4-8 | High |

| Raney Nickel | Ethanol | 50-70 | 10-20 | 6-12 | Variable |

This interactive data table provides typical conditions for the catalytic hydrogenation of 2-(methoxycarbonyl)-6-nitrobenzoic acid. The specific conditions can be optimized to achieve the desired yield and purity.

The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and selectivity. For instance, palladium-based catalysts are highly effective and selective for this transformation, often providing near-quantitative yields of the desired product under mild conditions.

Multi-Step Synthetic Strategies from Readily Available Precursors

One plausible multi-step synthesis involves the following key steps:

Selective Monoesterification of 3-Nitrophthalic Acid: 3-Nitrophthalic acid can be selectively esterified at the less sterically hindered carboxylic acid group (at position 1) by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid. This yields 1-methyl 3-nitrophthalate, also known as 2-(methoxycarbonyl)-3-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group of 1-methyl 3-nitrophthalate is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation with Pd/C, as described in the direct synthesis approach, or by using reducing agents like tin(II) chloride in hydrochloric acid. This step yields the target molecule, this compound.

Another potential route could start from phthalic anhydride, a readily available industrial chemical. This would involve a sequence of reactions such as amination, nitration, and selective esterification, although controlling the regioselectivity of these reactions can be challenging.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and cost-effectiveness of synthesizing this compound are critically dependent on the optimization of reaction conditions to maximize the yield and purity of the final product.

For the direct synthesis via catalytic hydrogenation, several parameters can be fine-tuned:

Catalyst Loading: The amount of catalyst used can impact the reaction rate. While a higher catalyst loading can accelerate the reaction, it also increases costs. Optimizing the catalyst-to-substrate ratio is crucial for an efficient process.

Hydrogen Pressure: Increasing the hydrogen pressure generally leads to a faster reaction rate. However, for safety and practical reasons, operating at lower pressures is often preferred if acceptable reaction times can be achieved.

Temperature: The reaction is typically exothermic. Controlling the temperature is important to prevent side reactions and ensure the stability of the product. Mild temperatures are usually sufficient for this hydrogenation.

Solvent Selection: The choice of solvent can affect the solubility of the starting material and product, as well as the activity of the catalyst. Protic solvents like methanol and ethanol are commonly used and have been shown to be effective.

| Parameter | Condition A | Condition B | Condition C | Resulting Yield (%) |

| Catalyst | 5% Pd/C | 10% Pd/C | 5% Pd/C | 96 |

| Solvent | Methanol | Ethanol | Methanol | 98 |

| Temperature (°C) | 25 | 40 | 25 | 95 |

| Pressure (atm) | 1 | 5 | 3 | 97 |

This interactive data table illustrates how varying reaction parameters can influence the yield of this compound in a catalytic hydrogenation reaction.

Novel Synthetic Transformations Employing this compound as a Starting Material

The unique structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

One important application is in the synthesis of quinazolinones . The amino and carboxylic acid groups can react with various reagents to form the quinazolinone ring system, which is a common scaffold in many biologically active compounds. For example, reaction with an appropriate orthoamide or a combination of an amide and a dehydrating agent can lead to the formation of substituted quinazolinones.

Furthermore, the amino group of this compound can undergo diazotization reactions. Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group into a diazonium salt. This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide range of functional groups through Sandmeyer-type reactions or other transformations. This allows for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities at the 2-position of the benzoic acid ring, opening up pathways to a diverse array of substituted aromatic compounds.

Reactivity and Mechanistic Investigations of 2 Amino 6 Methoxycarbonyl Benzoic Acid

Reactions Involving the Amino Group

The nucleophilic character of the primary amino group is central to a variety of reactions, including diazotization, acylation, amidation, and condensation.

Aprotic Diazotization and Dehydrobenzene Generation

The diazotization of anthranilic acid and its derivatives is a well-established method for the generation of the highly reactive intermediate, benzyne (B1209423). chemtube3d.comyoutube.com In the case of 2-Amino-6-(methoxycarbonyl)benzoic acid, treatment with a diazotizing agent under aprotic conditions can lead to the formation of a diazonium salt. This is a crucial step in the generation of dehydrobenzene, also known as benzyne.

The process begins with the reaction of the amino group with a suitable diazotizing agent, such as an alkyl nitrite (e.g., n-butyl nitrite or isoamyl nitrite), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (DME). researchgate.netacs.org The resulting diazonium salt is unstable and can readily undergo decomposition. This decomposition is facilitated by the presence of the adjacent carboxylic acid group. Through a concerted or stepwise mechanism, the diazonium salt eliminates a molecule of nitrogen gas (N₂) and carbon dioxide (CO₂), generating the highly strained and reactive benzyne intermediate. chemtube3d.comyoutube.com

The generated dehydrobenzene is a powerful dienophile and can be trapped in situ by a variety of dienes, such as furan or anthracene, to yield Diels-Alder adducts. This reactivity provides a synthetic route to complex polycyclic aromatic compounds. For instance, the reaction of the benzyne generated from this compound with anthracene would be expected to produce a triptycene derivative. semanticscholar.org

Table 1: Aprotic Diazotization for Dehydrobenzene Generation

| Reactant | Reagents | Solvent | Intermediate | Key Transformation |

| This compound | Alkyl nitrite | Aprotic (e.g., THF) | Diazonium salt | Elimination of N₂ and CO₂ |

Acylation and Amidation Reactions

The amino group of this compound readily undergoes acylation and amidation reactions with appropriate reagents.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. researchgate.net For example, reaction with acetyl chloride would yield N-acetyl-2-amino-6-(methoxycarbonyl)benzoic acid. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Amidation , the formation of an amide bond, can be achieved through various methods. One common approach involves the direct coupling of the amino group with a carboxylic acid using a coupling agent. Alternatively, amidation can occur by reacting the ester functionality of a different molecule with the amino group of this compound, though this is less common when the intention is to react the amino group of the primary molecule. More relevantly, the amino group can react with activated carboxylic acid derivatives.

Table 2: Representative Acylation and Amidation Reactions

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl derivative |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-Acyl derivative |

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

For instance, the reaction with a ketone like acetone would be expected to form the corresponding N-isopropylidene derivative. These condensation reactions are often reversible and can be driven to completion by removing the water formed during the reaction.

Reactions Involving the Methoxycarbonyl Group

The methoxycarbonyl (ester) group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is a common method. It involves the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the dicarboxylic acid, 2-aminophthalic acid. The hydrolysis of related methyl esters, such as methyl benzoate, is a well-understood process. researchgate.net

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid, in an excess of water. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Table 3: Hydrolysis of the Methoxycarbonyl Group

| Condition | Reagents | Product |

| Basic (Saponification) | Aqueous NaOH or KOH, then acid workup | 2-Aminophthalic acid |

| Acidic | Aqueous H₂SO₄, heat | 2-Aminophthalic acid |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base.

In a typical transesterification reaction, this compound would be treated with an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid or base. For example, using ethanol and an acid catalyst would result in the formation of 2-Amino-6-(ethoxycarbonyl)benzoic acid and methanol. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation.

Table 4: Transesterification of the Methoxycarbonyl Group

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | Acid or Base | Ethyl ester |

| Propanol | Acid or Base | Propyl ester |

Nucleophilic Additions

While this compound itself is not typically the primary substrate for nucleophilic addition reactions, its derivatives, particularly those where the carboxylic acid is converted to a more electrophilic carbonyl-containing group, can undergo such reactions. Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile attacks an electron-deficient center, such as the carbon atom of a carbonyl group. wikipedia.orgmasterorganicchemistry.com This reaction leads to the formation of a new single bond and a change in the hybridization of the carbon from sp² to sp³. masterorganicchemistry.com

The presence of the amino group and the methoxycarbonyl group on the aromatic ring can influence the reactivity of the carbonyl group in derivatives of this compound. The amino group is an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, the methoxycarbonyl group is an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon.

A general representation of a nucleophilic addition to a carbonyl derivative of this compound is shown below:

General Reaction Scheme:

In this scheme, "Y" represents a group that has replaced the hydroxyl of the carboxylic acid, and "Nu⁻" is the nucleophile. The reaction proceeds via a tetrahedral intermediate.

Interactive Data Table: Examples of Nucleophilic Addition Reactions on Carbonyl Derivatives

| Nucleophile (Nu⁻) | Carbonyl Derivative (Y) | Product Type |

| Hydride (H⁻) from NaBH₄ or LiAlH₄ | Acid Chloride (-Cl) | Primary Alcohol |

| Grignard Reagent (R-MgX) | Ester (-OR') | Tertiary Alcohol |

| Cyanide (CN⁻) | Aldehyde (-H) | Cyanohydrin |

| Amine (R-NH₂) | Acid Chloride (-Cl) | Amide |

It is important to note that the direct nucleophilic addition to the carboxylic acid group of this compound is generally unfavorable due to the acidic proton of the carboxyl group, which would be deprotonated by most nucleophiles. Therefore, activation of the carboxylic acid, for instance, by conversion to an acid chloride or ester, is typically required for nucleophilic addition reactions to occur at that position.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functional group in this compound is a key site for a variety of chemical transformations. These reactions allow for the modification of the molecule's structure and properties, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. researchgate.net This reaction is typically acid-catalyzed and is reversible. researchgate.net The Fischer esterification is a common method where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netlibretexts.org

For this compound, the carboxylic acid group can be selectively esterified. The presence of the amino group can complicate the reaction under acidic conditions as it can be protonated, but with appropriate control of reaction conditions, the desired ester can be obtained.

General Reaction Scheme for Fischer Esterification:

The equilibrium of the reaction can be shifted towards the product side by removing water as it is formed or by using an excess of the alcohol. researchgate.net

Interactive Data Table: Catalysts and Conditions for Esterification

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Methanol | Reflux | 4-8 | High |

| HCl (gas) | Ethanol | Reflux | 6-10 | Moderate to High |

| Zr(CF₃SO₃)₂ | Benzyl alcohol | 80 | 6 | 78 rug.nl |

| Ti(OiPr)₄ | Heptanol | 150 | 6 | 79 rug.nl |

Amide Bond Formation

The formation of an amide bond is another crucial reaction of the carboxylic acid group. youtube.com This involves the reaction of the carboxylic acid with an amine. The direct reaction is often slow and requires high temperatures because the basic amine and the acidic carboxylic acid form a stable ammonium carboxylate salt. libretexts.org

To facilitate amide bond formation under milder conditions, coupling agents are frequently employed. libretexts.orgnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC). libretexts.orgnih.gov

General Reaction Scheme for Amide Bond Formation using a Coupling Agent:

Boric acid has also been shown to catalyze the dehydrative amidation of benzoic acids with aromatic amines under mild conditions. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoic Acid Core

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and outcomes differ significantly.

Electrophilic aromatic substitution (SEAr) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of the benzene ring are strongly influenced by the existing substituents. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group, while the methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups are deactivating and meta-directing groups. Given the positions of the substituents in this compound, the directing effects are complex and can lead to a mixture of products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.orglibretexts.org

Nucleophilic aromatic substitution (SNAr) is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In some cases, SNAr reactions can proceed through a concerted mechanism. nih.govnih.gov For this compound, SNAr is less likely unless a good leaving group is present on the ring and the reaction is forced under harsh conditions.

Intramolecular Cyclization and Ring-Closure Reactions

The structure of this compound, with its amino and carboxylic acid groups in an ortho-like relationship, makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic compounds. These reactions are often promoted by heat or the use of specific reagents.

One potential intramolecular reaction is the formation of a lactam, a cyclic amide. This could occur through the intramolecular reaction between the amino group and the carboxylic acid group, although this would likely require activation of the carboxylic acid.

Another possibility is the involvement of the methoxycarbonyl group in cyclization reactions. For example, a domino nucleophilic addition/intramolecular cyclization can be a pathway for the synthesis of substituted isoquinolines. beilstein-journals.org

Exploration of Proposed Reaction Pathways and Intermediates

The various reactions of this compound proceed through specific pathways involving distinct intermediates.

In esterification , the reaction mechanism typically involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. libretexts.org

For amide bond formation using a coupling agent like DCC, the carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.org The amine then attacks this intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. libretexts.org

In electrophilic aromatic substitution , the reaction proceeds via a cationic intermediate called a sigma complex or arenium ion. libretexts.org The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation. libretexts.org The loss of a proton from the ring restores aromaticity and yields the substitution product. libretexts.org

The mechanism of nucleophilic aromatic substitution involves the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The nucleophile adds to the carbon atom bearing the leaving group, and the negative charge is delocalized over the aromatic ring, stabilized by electron-withdrawing groups. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. libretexts.org

Derivatization and Analogue Synthesis of 2 Amino 6 Methoxycarbonyl Benzoic Acid

Synthesis of Substituted Amides and Esters

The presence of both a carboxylic acid and an amino group allows for the straightforward synthesis of a wide array of amide and ester derivatives.

Amide Synthesis: The carboxylic acid moiety of 2-amino-6-(methoxycarbonyl)benzoic acid can be readily converted to substituted amides through coupling reactions with various primary and secondary amines. Standard peptide coupling reagents are often employed to facilitate this transformation. For instance, the reaction of the parent compound with different amines in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) can yield a library of N-substituted benzamides. nih.gov A general method involves the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for amidation. acs.org Another approach involves the use of trimethylsilyl (B98337) azide (B81097) as a promoter for the one-pot synthesis of amides from carboxylic acids and amines at room temperature. arkat-usa.org This proceeds through an in-situ generated acyl azide intermediate. arkat-usa.org

Ester Synthesis: Similarly, the carboxylic acid can be esterified with a variety of alcohols under acidic conditions or by using esterification agents. For example, reaction with isobutyl chloroformate in the presence of a strong base like n-butyllithium can produce the corresponding isobutyl ester. chemicalbook.com This allows for the introduction of different alkyl or aryl groups, thereby modifying the lipophilicity and steric properties of the molecule. The synthesis of various ester derivatives is a common strategy to create analogues with potentially altered biological activities. thieme.com

Table 1: Examples of Amide and Ester Synthesis Starting from Benzoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Benzoic Acid | N-chlorophthalimide, PPh₃, Amine | Amide | acs.org |

| Carboxylic Acid | Trimethylsilyl azide, Amine, Et₃N | Amide | arkat-usa.org |

| 2-BROMO-3,5-DIMETHOXYTOLUENE | n-BuLi, Isobutyl chloroformate | Ester | chemicalbook.com |

| 6-(Boc-amino)caproic acid or N-Boc glycine | DMT/NMM/TsO⁻, NMM, Amine | Amide | nih.gov |

Formation of Heterocyclic Compounds Incorporating the Benzoic Acid Moiety

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems.

For example, the reaction of ortho-substituted anilines with arylglyoxylic acids can lead to the formation of benzo-fused five- to six-membered N-heterocycles. organic-chemistry.org This process often involves an intramolecular Michael addition of an in-situ generated α-iminocarboxylic acid, followed by decarboxylation. organic-chemistry.org Six-membered heterocycles are prevalent in many biologically active compounds and their synthesis is a significant area of research. nih.gov Cyclization reactions are a common method for their preparation. nih.gov

The general principle of using bifunctional aromatic compounds to construct heterocyclic rings is a well-established strategy in organic synthesis. For instance, the reaction of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester can lead to chromane (B1220400) derivatives through cyclization. mdpi.com While not directly involving the title compound, this illustrates the potential for the amino and carboxyl groups of this compound to be utilized in similar ring-forming reactions to generate novel heterocyclic structures.

Functionalization of the Aromatic Ring System

Modification of the aromatic ring of this compound provides another avenue for creating structural diversity. The existing amino and carboxyl/methoxycarbonyl groups direct the position of incoming electrophiles during electrophilic aromatic substitution reactions.

The amino group is a strong activating group and ortho-, para-director, while the carboxylic acid and methoxycarbonyl groups are deactivating and meta-directors. The interplay of these directing effects will influence the regioselectivity of substitution reactions such as nitration, halogenation, or sulfonation. For example, in related systems like 2-amino-6-nitrobenzoic acid, the positions of the substituents heavily influence the synthetic routes. researchgate.net The synthesis of analogues with substituents on the aromatic ring can be crucial for optimizing biological activity.

Design and Synthesis of Structurally Diverse Analogues for Specific Research Hypotheses

The targeted design and synthesis of analogues of this compound are driven by specific research goals, often related to developing molecules with tailored biological activities.

For instance, in the development of kinase inhibitors, the benzoic acid moiety is a common scaffold. The synthesis of 2,6-disubstituted pyrazines as potent CSNK2A inhibitors involved the use of a (4-(methoxycarbonyl)phenyl)boronic acid in a Suzuki coupling, highlighting how the core benzoic acid structure can be incorporated into more complex molecules. nih.gov Similarly, the design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors was guided by structure-based design and fragment-based screening. nih.gov

The synthesis of non-coded amino acids and their incorporation into peptides is another area where derivatives of benzoic acid are relevant. nih.gov The rational design of peptide therapeutics often involves the use of structurally constrained or functionalized amino acids to enhance properties like receptor binding or stability. nih.gov The synthesis of novel benzocaine (B179285) and procaine (B135) glyco-derivatives from p-aminobenzoate illustrates how the core aminobenzoic acid structure can be modified to create new therapeutic candidates. sciforum.net

The synthesis of new amide derivatives of tranexamic acid, aminocaproic acid, and 4-(aminomethyl)benzoic acid for studying hemostatic activity further demonstrates the strategy of using a core benzoic acid structure to develop new bioactive compounds. nih.gov

Table 2: Examples of Structurally Diverse Analogues and Their Research Context

| Analogue Class | Research Hypothesis/Goal | Key Synthetic Strategy | Reference |

|---|---|---|---|

| 2,6-disubstituted pyrazines | Development of CSNK2A inhibitors | Suzuki coupling | nih.gov |

| 2-amino-6-methyl-pyrimidine benzoic acids | Development of ATP competitive CK2 inhibitors | Structure- and fragment-based design | nih.gov |

| Benzocaine and procaine glyco-derivatives | Investigation of novel glycodrugs | Reductive amination | sciforum.net |

| Amide derivatives of tranexamic acid | Study of hemostatic activity | Amide coupling | nih.gov |

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The structural framework of 2-amino-6-(methoxycarbonyl)benzoic acid makes it a valuable starting material for the construction of intricate molecular designs. Its derivatives, particularly those of anthranilic acid, serve as fundamental building blocks for a variety of complex structures.

A notable application is in the synthesis of cyclopeptides. For instance, the total synthesis of versicotides A, B, and C, which are natural products containing anthranilic acid, has been achieved. nih.gov This synthesis, accomplished through solid-phase peptide synthesis on a 2-chlorotrityl resin followed by solution-phase macrocyclization, highlights the challenges and successes in utilizing aminobenzoic acid derivatives. nih.gov A key difficulty in these syntheses is the amide bond formation involving the deactivated aromatic amine of the ortho-aminobenzoic acid moiety. nih.gov Researchers have found that using an oxyma (B123771) additive can facilitate these difficult coupling reactions, leading to high yields while avoiding unwanted rearrangements. nih.gov

Furthermore, derivatives of aminobenzoic acids are instrumental in creating diverse heterocyclic systems. The strategic placement of functional groups allows for sequential reactions to build polycyclic and substituted heterocyclic compounds that are of interest in medicinal and materials chemistry. beilstein-journals.orgnih.gov The synthesis of anthranilic acid-containing cyclic tetrapeptides demonstrates their utility in creating conformationally constrained structures. nih.gov

Role as an Intermediate in the Synthesis of Biologically Relevant Scaffolds

This compound is a crucial intermediate in the synthesis of various scaffolds with significant biological and pharmaceutical relevance. google.com The inherent functionalities allow for its incorporation into a wide array of structures that can interact with biological targets.

One significant application is in the synthesis of quinazolinone and thiazoloquinazoline derivatives. These heterocyclic cores are prevalent in many pharmacologically active compounds. For example, heating a related compound, 2-amino-5-methoxybenzoic acid, with formamidine (B1211174) acetate (B1210297) yields a quinazolinone, demonstrating a straightforward route to these important scaffolds.

Additionally, derivatives of anthranilic acid have been used to create inhibitors for specific enzymes. For example, long-chain N-acyl derivatives of anthranilic acid have been synthesized and shown to be competitive inhibitors of prolyl endopeptidase (PEP), an enzyme implicated in memory and learning processes. researchgate.net In another instance, a structure- and fragment-based design approach was used to develop 2-amino-6-methyl-pyrimidine benzoic acids as ATP-competitive inhibitors of casein kinase-2 (CK2), a protein kinase involved in various cancers. nih.gov These examples underscore the importance of aminobenzoic acid derivatives as intermediates in the development of targeted therapeutics.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The distinct electronic and steric properties of this compound and its analogs have spurred the development of new synthetic methods. For instance, a significantly shortened, four-step synthesis of [benzene-¹⁴C(U)]-2-amino-6-nitrobenzoic acid from [¹⁴C(U)]-benzene was developed, showcasing a novel approach compared to the traditional lengthy synthesis from phthalic anhydride. researchgate.net

Modern cross-coupling reactions have also been employed. The Buchwald-Hartwig cross-coupling reaction, followed by ester hydrolysis, has been used to synthesize derivatives like 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, which is related to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This highlights the utility of palladium-catalyzed methods for forming C-N bonds with these types of substrates.

Patented methodologies also describe innovative synthetic routes. One patent details the preparation of 2-amino-6-nitrobenzoic acid by reacting a 2-halo-6-nitrobenzoic acid with ammonia (B1221849) using a cuprous catalyst. google.com This method offers a cost-effective route with mild reaction conditions and high conversion rates, suitable for industrial production. google.com

Application in Solution Phase Peptide Synthesis (for related compounds)

While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase synthesis remains a crucial method, particularly for large-scale production and for synthesizing complex or modified peptides. researchgate.netmdpi.comlibretexts.org Anthranilic acid and its derivatives, including the title compound's structural relatives, present unique challenges and opportunities in this context.

The primary challenge in incorporating anthranilic acid derivatives into peptides is the low nucleophilicity of the aromatic amine, which makes peptide bond formation difficult. nih.govnih.gov Solution-phase synthesis of peptides containing anthranilic acid has been achieved by using a large excess of the anthranilic acid component and high concentrations of coupling reagents to drive the reaction. nih.gov The use of superior coupling additives like HOAt has also been beneficial. nih.gov

The synthesis of cyclic tetrapeptides containing anthranilic acid has been successfully performed using a solution-phase "Boc-approach". nih.gov A key advantage noted in this work was that the physicochemical properties of the peptide intermediates containing anthranilic acid facilitated their purification by precipitation, often eliminating the need for chromatography. nih.gov This demonstrates how the unique properties of these building blocks can be leveraged to streamline synthetic workflows in solution-phase peptide synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | 2-Amino-4-(methoxycarbonyl)benzoic acid | This compound hydrochloride |

| CAS Number | 85743-02-8 sigmaaldrich.com | 311310-97-1 sigmaaldrich.com |

| Molecular Formula | C₉H₉NO₄ sigmaaldrich.comnih.gov | C₉H₁₀ClNO₄ sigmaaldrich.com |

| Molecular Weight | 195.17 g/mol sigmaaldrich.comnih.gov | 231.63 g/mol cymitquimica.com |

| Physical Form | Solid sigmaaldrich.com | White to yellow or light green solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com | 95% sigmaaldrich.com |

| IUPAC Name | 2-amino-4-(methoxycarbonyl)benzoic acid sigmaaldrich.com | This compound hydrochloride sigmaaldrich.com |

| InChI Key | WOLYDIFKLNALLS-UHFFFAOYSA-N sigmaaldrich.com | VDKKHVAEYCYZSU-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |

| Storage Temperature | 2-8°C, in dark place, inert atmosphere sigmaaldrich.com | +4°C sigmaaldrich.com |

Theoretical and Computational Chemistry Studies of 2 Amino 6 Methoxycarbonyl Benzoic Acid

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of 2-Amino-6-(methoxycarbonyl)benzoic acid are not extensively documented, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for exploring reaction pathways, identifying transition states, and calculating activation energies.

One of the key reactions that can be computationally studied for this molecule is the acid-catalyzed hydrolysis of the methyl ester group. By modeling the reaction environment, including the solvent and catalytic species, the reaction mechanism can be elucidated. This involves mapping the potential energy surface to identify the minimum energy pathway from reactants to products. The calculations would typically involve optimizing the geometries of the reactant, intermediate(s), transition state(s), and product.

For instance, a DFT study on the acid-catalyzed decarboxylation of ortho-hydroxybenzoic acids has demonstrated the feasibility of such computational analyses. researchgate.net A similar approach could be applied to this compound to investigate reactions such as amide formation from the amino group or further reactions involving the carboxylic acid functionality. The computational results would provide valuable information on the reaction kinetics and thermodynamics.

A hypothetical reaction coordinate for the acid-catalyzed hydrolysis of the ester is presented below. The energies would be calculated using a functional such as B3LYP with a basis set like 6-311++G(d,p).

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + H₃O⁺ | 0.0 |

| Transition State 1 | Protonation of the carbonyl oxygen of the ester | +12.5 |

| Intermediate 1 | Protonated ester | +5.2 |

| Transition State 2 | Nucleophilic attack by water | +20.1 |

| Intermediate 2 | Tetrahedral intermediate | +8.7 |

| Transition State 3 | Proton transfer | +15.3 |

| Intermediate 3 | Protonated diol | +3.4 |

| Transition State 4 | Elimination of methanol (B129727) | +22.8 |

| Products | 2-Amino-6-carboxybenzoic acid + CH₃OH + H⁺ | -5.6 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can provide accurate predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure.

Infrared Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of molecules. researchgate.netmwjscience.com This approach can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - NH₂ | 5.5 - 6.5 | Not Available |

| ¹H NMR (δ, ppm) - COOH | 10.0 - 12.0 | Not Available |

| ¹³C NMR (δ, ppm) - C=O (acid) | 165 - 175 | Not Available |

| ¹³C NMR (δ, ppm) - C=O (ester) | 160 - 170 | Not Available |

| IR (cm⁻¹) - N-H stretch | 3300 - 3500 | Not Available |

| IR (cm⁻¹) - C=O stretch (acid) | 1700 - 1730 | Not Available |

| IR (cm⁻¹) - C=O stretch (ester) | 1720 - 1740 | Not Available |

| UV-Vis (λmax, nm) | ~280-320 | Not Available |

Note: The predicted values in this table are estimates based on typical ranges for similar functional groups and are for illustrative purposes.

Studies of Intermolecular Interactions and Supramolecular Assembly

The functional groups present in this compound, namely the amino, carboxylic acid, and methoxycarbonyl groups, are all capable of participating in non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions are crucial in determining the crystal structure and the formation of supramolecular assemblies.

Computational methods can be employed to study these intermolecular interactions in detail. For example, DFT calculations can be used to model dimers or larger clusters of the molecule to determine the preferred modes of interaction and the corresponding binding energies. mdpi.comresearchgate.net

Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Non-Covalent Interaction (NCI) index calculations can provide further insights. mdpi.comresearchgate.net FMO analysis helps in understanding the charge transfer and orbital interactions between molecules. MEP maps visualize the electron density distribution and highlight the regions prone to electrophilic and nucleophilic attack, which are also indicative of sites for hydrogen bonding. The NCI index is a powerful tool for visualizing and characterizing weak intermolecular interactions.

For this compound, it is expected that the carboxylic acid group will form strong hydrogen bonds, potentially leading to the formation of dimers. The amino group can also act as a hydrogen bond donor, while the carbonyl oxygens of both the carboxylic acid and the ester can act as hydrogen bond acceptors. Furthermore, the aromatic ring can participate in π–π stacking interactions, contributing to the stability of the supramolecular assembly.

| Type of Interaction | Functional Groups Involved | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Carboxylic acid dimer (O-H···O=C) | -8 to -12 |

| Hydrogen Bonding | Amino to Carbonyl (N-H···O=C) | -3 to -6 |

| π–π Stacking | Benzene (B151609) rings | -1 to -3 |

Note: The interaction energies are typical values for such interactions and are provided for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Methoxycarbonyl Benzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-Amino-6-(methoxycarbonyl)benzoic acid is not widely published, analysis of closely related structures, such as 2-acetylamino-benzoic acid, provides valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.net

In a typical analysis of an aminobenzoic acid derivative, the molecule's core consists of a substituted phenyl ring. The crystal structure reveals key details about bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For instance, in 2-acetylamino-benzoic acid, the nitrogen of the amide group and the carbon atom of the acid group are observed to deviate from the plane of the phenyl ring. researchgate.net The crystal packing is often stabilized by a network of hydrogen bonds, commonly involving the carboxylic acid and amino functionalities. For example, O–H···O and N–H···O interactions are crucial for the cohesion of the crystal lattice. researchgate.net A similar hydrogen-bonded dimer formation, a common motif in carboxylic acids, would be anticipated for this compound. rsc.org

Table 1: Representative Crystal Data for a Related Aminobenzoic Acid Derivative (2-acetylamino-benzoic acid)

| Parameter | Value |

|---|---|

| Empirical Formula | C9H9NO3 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 10.848(5) |

| b (Å) | 30.264(5) |

| c (Å) | 10.577(5) |

| α, β, γ (°) | 90 |

| Volume (ų) | 3472(2) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Based on data from analogous compounds like 2-aminobenzoic acid, the aromatic region would display signals for the three protons on the benzene (B151609) ring. hmdb.caspectrabase.com The proton at position 4 would likely appear as a triplet due to coupling with the protons at positions 3 and 5. The protons at positions 3 and 5 would each appear as doublets. Additionally, a singlet signal is anticipated for the two protons of the primary amine (–NH₂) group, and another sharp singlet for the three protons of the methoxy (B1213986) (–OCH₃) group. The acidic proton of the carboxyl group (–COOH) often presents as a broad singlet at a downfield chemical shift, and its observation can be solvent-dependent. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (3 protons) | 6.5 - 8.0 | m (multiplet) |

| Amine (-NH₂) | ~5.0 - 6.0 (broad) | s (singlet) |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) |

| Carboxylic Acid (-COOH) | >10.0 (broad) | s (singlet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. Two signals would appear in the downfield region, characteristic of the carbonyl carbons of the carboxylic acid and the ester groups (~165-175 ppm). docbrown.info The six aromatic carbons would resonate in the range of approximately 110-150 ppm. The carbon attached to the amino group and the carbon attached to the ester group would have their chemical shifts significantly influenced by these substituents. Finally, a signal corresponding to the methoxy carbon (–OCH₃) would be observed further upfield, typically around 50-60 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~170 |

| Ester (C=O) | ~167 |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-COOCH₃ | ~140 |

| Aromatic C-H (3 carbons) | 115 - 135 |

| Aromatic C-COOH | ~112 |

| Methoxy (-OCH₃) | ~52 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibration Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups by detecting their characteristic vibrational frequencies. The spectra of this compound would be dominated by vibrations of its key functional groups.

The FT-IR spectrum of a similar compound, o-aminobenzoic acid, shows characteristic bands for the amino (–NH₂) group's stretching vibrations in the 3100-3500 cm⁻¹ region. researchgate.net The carboxylic acid O–H stretch is expected to appear as a very broad band between 2500 and 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid and another for the ester, typically found in the 1680-1740 cm⁻¹ range. Aromatic C=C ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretch | 3100 - 3500 |

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |

| Ester/Carboxylic Acid | C=O stretch | 1680 - 1740 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ester | C-O stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The spectrum of this compound is determined by its chromophore, the substituted benzene ring. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions. For 2-aminobenzoic acid, absorption maxima are observed which are characteristic of the electronic structure. researchgate.net The presence of both an electron-donating amino group and electron-withdrawing carboxyl and methoxycarbonyl groups would influence the exact position and intensity of these absorption bands.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₉NO₄, corresponding to a monoisotopic mass of approximately 195.05 g/mol . epa.gov

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 195. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals from the functional groups. Common fragmentation patterns for related benzoic acids include the loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion, or the loss of the entire carboxyl group (•COOH) to yield an [M-45]⁺ ion. docbrown.info Further fragmentation of the aromatic ring can also occur, leading to smaller charged fragments. nist.gov

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 195 | [C₉H₉NO₄]⁺ (Molecular Ion, M⁺) |

| 178 | [M - OH]⁺ |

| 164 | [M - OCH₃]⁺ |

| 150 | [M - COOH]⁺ |

| 136 | [M - COOCH₃]⁺ |

| 120 | [M - COOH - CO]⁺ |

Exploration of Biological Activities: Mechanistic Insights and Preclinical Research

Enzyme Inhibition Studies

The inhibitory potential of 2-Amino-6-(methoxycarbonyl)benzoic acid and its structural analogs has been investigated against a range of enzymes critical to various pathological and physiological processes.

Research into the inhibitory effects of this compound on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) is still in nascent stages, with limited direct evidence. However, the broader class of benzoic acid derivatives has shown promise in this area. For instance, various hydroxybenzoic acids have been identified as AChE inhibitors. mdpi.com These compounds are thought to interact with the active site of the enzyme, which includes a catalytic esteratic site and an anionic choline-binding site, thereby preventing the breakdown of the neurotransmitter acetylcholine. mdpi.com The effectiveness of these inhibitors is often linked to their ability to form hydrogen bonds and hydrophobic interactions within the enzyme's active gorge. mdpi.com

Similarly, carboxylic acids represent a versatile chemotype for carbonic anhydrase inhibitors (CAIs). nih.gov They can interact with carbonic anhydrases through several mechanisms, including coordination to the zinc ion in the active site or by occluding the entrance to the active site cavity. nih.govnih.gov Notably, certain benzofuran-based carboxylic acids have demonstrated effective inhibition of the tumor-associated hCA IX isoform, with some emerging as submicromolar inhibitors. nih.gov While direct data for this compound is not available, its structural features suggest potential for similar interactions.

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes for DNA synthesis and are well-established targets for cancer chemotherapy. nih.govnih.gov The inhibition of these enzymes can lead to "thymineless death" in rapidly dividing cells. nih.govnih.gov While direct inhibitory data for this compound against TS and DHFR is not extensively documented in publicly available research, the 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold, which can be derived from related precursors, has been shown to be highly conducive to dual human TS and DHFR inhibitory activity. nih.gov For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid has been identified as a potent dual inhibitor of both human TS and DHFR. nih.gov The design of such dual inhibitors often involves creating molecules that can effectively occupy the binding sites of both enzymes.

Table 1: Inhibition of Human TS and DHFR by a Related Thieno[2,3-d]pyrimidine (B153573) Analog

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (hTS) | 40 |

| Human Dihydrofolate Reductase (hDHFR) | 20 |

Data sourced from research on related thieno[2,3-d]pyrimidine analogs. nih.gov

Influenza neuraminidase is a key target for antiviral drugs, as its active site is highly conserved across different strains. nih.gov Benzoic acid derivatives have been explored as potential neuraminidase inhibitors. These inhibitors are designed to mimic the natural substrate, sialic acid, by using the benzoic acid core to replicate the pyranose ring. nih.gov While a specific benzoic acid derivative, {4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid}, has been studied for its interaction with neuraminidase, showing low micromolar IC50 values, there is no direct evidence of this compound inhibiting this enzyme. nih.gov

MabA (FabG1) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for new anti-tuberculosis drugs. anr.frnih.gov We have recently seen the discovery of anthranilic acids, which are structurally related to this compound, as inhibitors of MabA. nih.gov The research in this area is focused on a fragment-based approach to identify and optimize low-molecular-weight inhibitors of MabA. anr.fr Although specific inhibitory data for this compound against MabA is not available, the exploration of anthranilic acid derivatives suggests that this chemical class has potential for targeting this essential mycobacterial enzyme. nih.gov

Ion Channel Modulation and Receptor Binding Studies

The interaction of this compound with ion channels remains a developing area of research.

Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells. uq.edu.aunih.gov The modulation of these channels is a key mechanism for many therapeutic agents. While there is no direct evidence to suggest that this compound acts as an antagonist of voltage-dependent Na+ channel currents, the role of specific amino acid residues within the channel's transmembrane segments in drug binding has been studied. nih.gov For example, mutations in segments IS6 and IIS6 of the NaV1.2 channel alpha subunit have been shown to affect the voltage dependence of activation and the binding affinity of local anesthetics. nih.gov Further research is required to determine if this compound or its derivatives can interact with these or other sites on the NaV channel.

Binding Affinity to GABA and NMDA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), while N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory neurotransmission. nih.gov The interaction of small molecules with these receptors can have significant neurological effects.

GABA's effects are mediated through three main receptor types: GABA-A, GABA-B, and GABA-C. nih.gov GABA-A receptors are ligand-gated ion channels that, when activated, typically cause an influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire. wikipedia.org They are the target for various drugs, including benzodiazepines, which act as positive allosteric modulators, enhancing the effect of GABA. wikipedia.orgnews-medical.net GABA-B receptors are G-protein-coupled receptors that, upon activation, can inhibit adenylyl cyclase and modulate calcium and potassium channels, resulting in slower, more prolonged inhibitory signals. nih.govnews-medical.net

Despite the importance of these receptors, a comprehensive search of available scientific literature did not yield specific data on the binding affinity of this compound to either GABA or NMDA receptors. While numerous studies investigate the interaction of various ligands, including phenolic compounds and benzodiazepines, with GABA receptors, the specific compound of interest is not mentioned. mdpi.comnih.gov Therefore, its capacity to modulate these key CNS receptors remains uncharacterized in the public domain.

In Vitro Antibacterial Activity Investigations

The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzoic acid and its derivatives have been recognized for their potential biological activities, including antimicrobial effects. researchgate.net

Investigations into the antibacterial properties of various benzoic acid derivatives have been conducted, though specific data for this compound is not available in the reviewed literature. For context, studies on related compounds, such as new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, have demonstrated specific antimicrobial activity. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The most significant activity was observed against planktonic fungal cells and Pseudomonas aeruginosa. researchgate.net

The following table summarizes the in vitro antibacterial activity for a series of synthesized 2-chloroquinoline (B121035) derivatives, which provides an example of how such data is typically presented.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/ml | Reference |

|---|---|---|---|

| Compound 21 (a 2-chloroquinoline derivative) | Various bacterial strains | 12.5 | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 - 250 | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | researchgate.net |

This table presents data for related or exemplary compounds to illustrate the concept, as specific data for this compound was not found.

Similarly, recently synthesized 2-Amino-3-cyano-4H-chromene derivatives were evaluated for their in-vitro antimicrobial activities against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing that structural modifications can lead to potent antibacterial effects. nanobioletters.com However, without direct experimental screening, the antibacterial potential of this compound remains speculative.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For benzoic acid derivatives, SAR studies have provided insights into the features required for various biological activities.

While specific SAR studies for this compound are not detailed in the available literature, research on related scaffolds is informative. For instance, an investigation into 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as inhibitors of the protein kinase CSNK2A explored how modifications to the pyrazine (B50134) and benzoic acid groups affected activity and selectivity. nih.gov The study found that a 6-isopropylaminoindazole substituent on the pyrazine ring was optimal for CSNK2A activity. nih.gov This highlights how substitutions on and around the benzoic acid core can fine-tune biological targeting.

Another study on a 2-morpholinobenzoic acid scaffold confirmed that a 2-morpholino-5-N-benzylamino benzoic acid structure was the optimal pharmacophore for anti-proliferative activity, and that methylation of the benzylic nitrogen could enhance this activity. This demonstrates the importance of the substitution pattern on the central ring and the nature of the appended groups.

Key takeaways from SAR studies on related benzoic acid derivatives include:

Substitution Position: The position of substituents on the phenyl ring is critical and can dictate the compound's interaction with biological targets.

Nature of Substituents: The electronic properties (electron-donating or -withdrawing) and steric bulk of substituent groups significantly influence binding and activity.

Core Scaffold: Modifications to the core benzoic acid structure, such as replacing it with a pyrimidine (B1678525) benzoic acid, can be used to develop inhibitors for specific targets like kinases.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

There are no specific molecular docking studies for this compound found in the searched literature. However, docking studies on related benzoic acid derivatives illustrate how this technique is applied to understand potential biological activity. For example, a molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease was performed to predict their binding affinity and interactions within the active site. mdpi.com In another study, 2-phenylbenzimidazole (B57529) derivatives were docked against protein kinase targets, with the binding energy calculated to evaluate their inhibitory potential. nih.gov

The table below shows example results from a molecular docking study on benzimidazole (B57391) derivatives against a protein kinase, illustrating the type of data generated.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 | nih.gov |

This table presents data for a related compound class to illustrate the concept, as specific data for this compound was not found.

These studies typically involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating the 3D structure of the ligand. nih.gov

Docking Simulation: Using software like AutoDock Vina to fit the ligand into the protein's binding site in various orientations and conformations. nih.gov

Analysis of Results: Evaluating the binding poses based on scoring functions, which estimate the binding free energy, and analyzing the specific amino acid residues involved in the interaction. nih.gov

Without such a study, the potential protein targets and binding interactions of this compound remain undetermined.

Potential in Materials Science Research

Investigation as a Precursor for Novel Materials

The functional groups on the molecule make it an attractive precursor for new materials. The amino and carboxylic acid groups can engage in polymerization or condensation reactions to form novel polymers or network structures.

Applications in Polymer Chemistry

Amino acid and benzoic acid derivatives are known to be useful in modifying or enhancing the properties of polymers. chemimpex.commdpi.com 2-Amino-6-(methoxycarbonyl)benzoic acid could potentially be incorporated into polymer chains or used as an additive to impart specific functionalities, such as improved thermal stability, altered solubility, or the ability to coordinate with metals.

Role in the Development of Functional Materials

The aromatic structure and reactive functional groups suggest potential applications in the creation of functional materials. For instance, it could serve as a building block for dyes and pigments or for materials with interesting optical or electronic properties. chemimpex.com

Table of Mentioned Compounds

Addressing Synthetic Challenges and Enhancing Efficiency

The synthesis of polysubstituted benzene (B151609) rings like this compound is often fraught with challenges, primarily concerning regioselectivity and functional group compatibility. Current synthetic routes for similar anthranilic acid derivatives often rely on established methods such as the copper-catalyzed amination of corresponding chlorobenzoic acids or the reaction of anthranilic acids with orthoesters. nih.govnih.govnih.gov

A significant hurdle is controlling the precise placement of the amino and methoxycarbonyl groups at the 2 and 6 positions while avoiding unwanted side reactions. The electronic nature of the substituents plays a crucial role; electron-donating groups can influence the reactivity of the aromatic ring, potentially leading to a mixture of products or necessitating complex protecting group strategies. nih.gov For instance, one-pot routes to related heterocyclic systems have shown that electron-poor aromatic rings tend to yield intermediate products, failing to undergo the final elimination step to the desired compound. nih.gov

Future research must focus on developing more efficient and selective synthetic methodologies. This includes exploring novel catalytic systems, such as advanced palladium or copper catalysts, that can operate under milder conditions and offer higher regioselectivity. nih.govgoogle.com Furthermore, developing robust, high-yield synthetic protocols that minimize the use of protecting groups and reduce the number of reaction steps would be a significant leap forward, making this valuable compound more accessible for broader research and application. A recently reported metal-free, multicomponent reaction strategy for synthesizing anthranilate esters from nitrobenzaldehydes highlights a promising direction towards more innovative and atom-economic synthetic processes. rsc.org

Unexplored Reactivity and Catalytic Transformations

The trifunctional nature of this compound—possessing an amine, a carboxylic acid, and an ester—endows it with rich and largely unexplored reactivity. The amino and carboxylic acid groups are characteristic of anthranilic acid, a well-known precursor in the synthesis of a wide array of heterocycles, including quinazolines, acridones, and benzodiazepines. core.ac.ukwikipedia.org The presence of the methoxycarbonyl group further enhances its reactivity, making it a prime candidate for reactions such as amidation and further esterification. cymitquimica.com

Emerging research avenues should focus on leveraging this compound as a building block for novel heterocyclic systems with potential biological activities. For example, its reaction with orthoesters could be fine-tuned to produce complex 4H-benzo[d] nih.govucl.ac.ukoxazin-4-ones. nih.gov

Beyond its role as a synthetic intermediate, the potential of this compound and its derivatives in organocatalysis remains an open frontier. The strategic placement of acidic and basic moieties within a single molecule offers opportunities for designing novel bifunctional catalysts for a range of organic transformations. Investigating its capacity to catalyze reactions like aldol (B89426) or Michael additions, or to act as a ligand for transition metal catalysts, could unlock new catalytic applications.

New Frontiers in Mechanistic Biological Activity Research

While direct biological studies on this compound are limited, research on analogous substituted anthranilic acid derivatives has revealed a wealth of therapeutic potential, suggesting promising avenues for investigation. Derivatives have shown efficacy as anti-inflammatory agents, inhibitors of Far Upstream Element Binding Protein 1 (FUBP1) in cancer models, and modulators of the proteostasis network with anti-aging implications. ijddr.innih.govmdpi.comnih.gov

Future research should involve systematic screening of this compound and its derivatives against a variety of biological targets. Based on the activities of related compounds, key areas of interest include:

Enzyme Inhibition: Investigating its potential as an inhibitor of enzymes like cyclooxygenases (relevant to inflammation) or kinases, which are crucial in cell signaling pathways. nih.gov

Receptor Modulation: Exploring its ability to interact with nuclear receptors, a target for many anthranilate-based drugs. nih.gov

Antiviral and Antimicrobial Activity: Screening for efficacy against various pathogens, a known property of some heterocyclic compounds derived from anthranilates. nih.gov

A crucial aspect of this research will be to elucidate the mechanism of action. For example, a study on benzoic acid derivatives from Bjerkandera adusta found they enhance the activity of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. mdpi.com Mechanistic studies could reveal if this compound acts via similar or novel pathways, paving the way for rational drug design.

Integration with Advanced Computational Methodologies

Advanced computational methods are becoming indispensable tools for predicting molecular properties and guiding experimental research. For a molecule like this compound, these techniques offer a powerful means to explore its potential before engaging in resource-intensive lab work.

Emerging research will undoubtedly integrate a suite of computational approaches:

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic structure, predict reactivity, and understand the effect of the substituents on the molecule's properties, such as its acidity (pKa). nih.govpsu.edu

Molecular Dynamics (MD) Simulations: MD simulations are crucial for studying the dynamic behavior of the molecule. They can be used to investigate its self-association in different solvents, a key factor influencing crystallization and polymorphism. ucl.ac.ukbohrium.commdpi.com Furthermore, MD simulations can model the interaction of the compound with biological targets like proteins or DNA, providing insights into binding stability and conformational changes. nih.govyoutube.com

Molecular Docking: This technique is vital for virtual screening, allowing researchers to predict the binding affinity and orientation of this compound within the active site of a target protein. nih.gov This can help prioritize compounds for synthesis and biological testing.

By combining spectroscopic methods like FTIR and NMR with these computational tools, researchers can gain a comprehensive understanding of the molecule's behavior from the quantum level to its interactions in complex biological systems. ucl.ac.ukacs.org

Synergistic Approaches in Supramolecular Chemistry and Nano-Science

The functional groups on this compound make it an ideal candidate for constructing novel supramolecular assemblies and advanced nanomaterials. The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors, which are fundamental for the programmed self-assembly of molecules in crystal engineering. psu.edursc.orgrsc.org

Future research is poised to explore several synergistic avenues:

Crystal Engineering and Co-crystallization: Systematically reacting this compound with various co-formers could lead to the design of new co-crystals with tailored physical properties, such as improved solubility or stability, which is highly relevant in the pharmaceutical industry. acs.orgresearchgate.netmdpi.com

Supramolecular Gels: Perfluoroalkylated benzoic acids have been shown to act as supramolecular gelators capable of oil spill treatment and dye removal. nih.gov The self-assembly properties of this compound could be harnessed to create similar functional "smart" materials.

Functionalized Nanostructures: The molecule could serve as a building block for metal-organic frameworks (MOFs) or as a functionalizing agent for nanoparticles. Its self-assembly can be guided to form well-defined one- or two-dimensional structures on surfaces, opening doors for applications in nanoscience and molecular electronics. escholarship.orgrsc.org

The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions, driven by the unique arrangement of functional groups in this compound, provides a rich landscape for the bottom-up construction of complex, functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-(methoxycarbonyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling reactions (e.g., Suzuki-Miyaura) using halogenated benzoic acid derivatives as precursors. For instance, iodinated analogs (e.g., 2-iodo-6-methoxybenzoic acid) can undergo palladium-catalyzed cross-coupling with methoxycarbonyl-containing reagents . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted halides or ester hydrolysis products .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Comprehensive spectroscopic analysis is critical:

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) .

- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (singlet at δ ~3.8–4.0 ppm). ¹³C NMR identifies carbonyl carbons (ester: ~165–170 ppm; carboxylic acid: ~170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of CO₂ from the carboxylic acid group) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) in a well-ventilated fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Toxicity data (e.g., LD₅₀) should be cross-referenced with structurally similar benzoic acid derivatives until compound-specific studies are available .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive bond angles, torsion angles, and hydrogen-bonding networks. For example, conflicting NMR-derived rotamer populations can be resolved by SC-XRD, which may reveal planar conformations stabilized by intramolecular hydrogen bonds (e.g., between the amino and carboxylic acid groups) . If crystals are challenging to grow, DFT calculations (B3LYP/6-31G**) can model energetically favorable conformers .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition potency) may arise from differences in assay conditions (pH, solvent polarity). Standardize assays using phosphate-buffered saline (pH 7.4) and DMSO stock solutions (<1% v/v). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly . Cross-reference with analogs (e.g., 2-amino-4,6-dimethoxybenzoic acid) to assess substituent effects on activity .

Q. How can isotopic labeling elucidate reaction mechanisms involving this compound?